molecular formula C7H14ClNO B13577808 rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis

rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis

Katalognummer: B13577808
Molekulargewicht: 163.64 g/mol
InChI-Schlüssel: WYIJMGLNWXEHHN-LEUCUCNGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis: is a chemical compound with a complex structure that includes a fused bicyclic system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis typically involves multi-step organic synthesisThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. The purification process often includes recrystallization and chromatography techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions: rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions, although more research is needed to confirm its efficacy and safety .

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and specialty chemicals .

Wirkmechanismus

The mechanism of action of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Eigenschaften

Molekularformel

C7H14ClNO

Molekulargewicht

163.64 g/mol

IUPAC-Name

(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1

InChI-Schlüssel

WYIJMGLNWXEHHN-LEUCUCNGSA-N

Isomerische SMILES

C1CNC[C@H]2[C@@H]1CCO2.Cl

Kanonische SMILES

C1CNCC2C1CCO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.